An In-Depth Technical Guide to 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Bromo-1-ethyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, explore plausible synthetic routes with detailed mechanistic insights, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Core Chemical Properties and Structural Elucidation
6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a solid, crystalline compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of approximately 249.11 g/mol .[1] The core of this molecule is the indole scaffold, a bicyclic aromatic heterocycle, which is a privileged structure in numerous biologically active compounds.[2]
Table 1: Fundamental Properties of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
| Property | Value | Source |
| CAS Number | 876734-31-5 | [1] |
| Molecular Formula | C₁₁H₉BrN₂ | [1] |
| Molecular Weight | 249.11 g/mol | [1] |
| Canonical SMILES | CCN1C=C(C=C2C1=CC=C(C=C2)Br)C#N | Inferred |
The structure features a bromine atom at the 6-position of the indole ring, an ethyl group attached to the indole nitrogen (N-1), and a nitrile group at the 3-position. The presence and position of these functional groups are critical to its chemical reactivity and biological activity. The bromine atom, a halogen, can significantly influence the molecule's lipophilicity and its ability to participate in halogen bonding, which can be crucial for target engagement in a biological context.[3] The nitrile group is a versatile functional group that can be a precursor for other functionalities or act as a key interacting moiety in its own right.
Synthesis and Mechanistic Considerations
The synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile can be approached through a multi-step sequence, typically starting from a readily available bromo-indole precursor. A logical synthetic strategy involves the N-alkylation of a bromo-indole followed by the introduction of the nitrile group at the C-3 position.
N-Ethylation of 6-Bromo-1H-indole
The first step would involve the ethylation of the nitrogen atom of 6-bromo-1H-indole. This is a standard N-alkylation reaction of an indole.
Experimental Protocol: N-Ethylation of 6-Bromo-1H-indole (Illustrative)
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Deprotonation: To a solution of 6-bromo-1H-indole in a suitable aprotic solvent (e.g., dimethylformamide - DMF, or tetrahydrofuran - THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The base deprotonates the indole nitrogen, forming the corresponding sodium salt. The causality behind this choice lies in the need for a non-nucleophilic base to avoid side reactions with the electrophile.
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Alkylation: An ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), is then added to the reaction mixture. The indolide anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an Sₙ2 reaction to form the N-ethylated product.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-1-ethyl-1H-indole.
Caption: Synthesis via Vilsmeier-Haack Reaction.
Method B: Direct Cyanation
Direct cyanation methods have also been developed for indoles. These often involve the use of a cyanating agent and a suitable catalyst.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the indole ring (chemical shifts influenced by the bromine and nitrile groups), a quartet and a triplet for the N-ethyl group, and a singlet for the proton at the C-2 position. |
| ¹³C NMR | Resonances for the aromatic carbons of the indole ring (with the carbon bearing the bromine showing a characteristic shift), the nitrile carbon (typically around 115-120 ppm), and the carbons of the ethyl group. |
| IR Spectroscopy | A sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Characteristic bands for the aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Reactivity and Potential for Further Functionalization
The chemical reactivity of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is dictated by its functional groups.
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The Indole Nucleus: The electron-rich indole ring can undergo further electrophilic substitution, although the existing substituents will direct the position of subsequent reactions.
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The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
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The Bromo Substituent: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Reactivity and Derivatization Pathways.
Applications in Drug Discovery and Medicinal Chemistry
Indole derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. [2]The introduction of a bromine atom can enhance the biological activity of a molecule. Brominated indoles, in particular, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. [3] The 3-carbonitrile moiety is also a key feature in several biologically active molecules. The combination of the bromo-substituted indole core and the C-3 nitrile group in 6-Bromo-1-ethyl-1H-indole-3-carbonitrile makes it a promising scaffold for the development of novel therapeutic agents. Its potential applications could span various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted.
Conclusion
6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a synthetically accessible and versatile molecule with significant potential for further chemical exploration and application in drug discovery. This guide has provided an overview of its fundamental properties, plausible synthetic strategies, and potential for derivatization. As a Senior Application Scientist, I encourage researchers to consider this scaffold in their efforts to design and synthesize novel bioactive compounds. The strategic placement of the bromo, ethyl, and nitrile functionalities provides a rich platform for the development of new chemical entities with tailored pharmacological profiles.
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